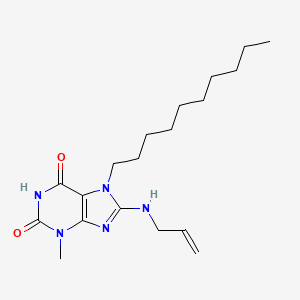
N-methoxycarbonyl-L-Valine-Valine-OH, AldrichCPR
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-methoxycarbonyl-L-Valine-Valine-OH typically involves the following steps:
Starting Materials: L-valine, triethylamine, and methyl chloroformate.
Reaction Conditions: Methyl alcohol or ethyl alcohol is added to a reaction kettle, followed by the addition of L-valine and triethylamine. The temperature is then raised, and methyl chloroformate is added dropwise.
Post-Reaction Processing: After the reaction is complete, the mixture undergoes decompression, distillation, and concentration until it forms a pulp. Water is then added, and the pH is adjusted to 1.0-2.0 using hydrochloric acid or phosphoric acid.
Industrial Production Methods
The industrial production of N-methoxycarbonyl-L-Valine-Valine-OH follows similar synthetic routes but on a larger scale. The process is designed to be environmentally friendly, cost-effective, and safe, with mild reaction temperatures and low safety risks .
Analyse Des Réactions Chimiques
Types of Reactions
N-methoxycarbonyl-L-Valine-Valine-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The methoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce compounds with different functional groups replacing the methoxycarbonyl group.
Applications De Recherche Scientifique
N-methoxycarbonyl-L-Valine-Valine-OH has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various compounds and as a reagent in peptide synthesis.
Biology: The compound is studied for its potential role in biological processes and interactions with enzymes and proteins.
Industry: The compound is utilized in the development of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of N-methoxycarbonyl-L-Valine-Valine-OH involves its interaction with specific molecular targets and pathways. The methoxycarbonyl group plays a crucial role in its reactivity and interactions with other molecules. The compound can bind to enzymes and proteins, influencing their activity and function. The exact pathways and targets depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-ethoxycarbonyl-L-Valine-OH: This compound has a similar structure but with an ethoxycarbonyl group instead of a methoxycarbonyl group.
N-carbobenzyloxy-L-Valine: Another similar compound with a carbobenzyloxy group.
Fmoc-Val-Cys (psiDmp,Hpro)-OH: A compound used in peptide synthesis with different protective groups.
Uniqueness
N-methoxycarbonyl-L-Valine-Valine-OH is unique due to its specific methoxycarbonyl modification, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in research and industrial applications, particularly in the synthesis of antiviral medications and peptide-based compounds .
Propriétés
Formule moléculaire |
C12H22N2O5 |
|---|---|
Poids moléculaire |
274.31 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C12H22N2O5/c1-6(2)8(14-12(18)19-5)10(15)13-9(7(3)4)11(16)17/h6-9H,1-5H3,(H,13,15)(H,14,18)(H,16,17)/t8-,9-/m0/s1 |
Clé InChI |
SLLHXKZAOBUAAN-IUCAKERBSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)OC |
SMILES canonique |
CC(C)C(C(=O)NC(C(C)C)C(=O)O)NC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-pyridin-3-yl-4-[[3-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methyl]piperidine-1-carboxamide;hydrate](/img/structure/B12046024.png)
![6-Chloro-N-[3-(1H-imidazol-1-yl)propyl]nicotinamide, AldrichCPR](/img/structure/B12046031.png)


![Ethyl 6-bromo-5-[(3-bromobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B12046058.png)
![N'-[(E)-2-furylmethylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B12046064.png)


